molecular formula C36H45NO17 B12781512 Neoeuonymine CAS No. 33510-25-7

Neoeuonymine

Cat. No.: B12781512
CAS No.: 33510-25-7
M. Wt: 763.7 g/mol
InChI Key: NKTOESKXBIEREY-RRFKVAGVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Neoeuonymine can be synthesized through a series of chemical reactions involving the manipulation of its sesquiterpene backbone. The synthetic route typically involves the use of protective groups and oxidation-reduction reactions to achieve the desired molecular configuration .

Industrial Production Methods: Industrial production of this compound is primarily focused on its extraction from Euonymus sieboldiana. The extraction process involves solvent extraction followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Neoeuonymine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Neoeuonymine has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying sesquiterpene alkaloids and their chemical properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of neoeuonymine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Uniqueness: Its distinct structure sets it apart from other similar compounds and makes it a valuable subject of study in various scientific fields .

Properties

CAS No.

33510-25-7

Molecular Formula

C36H45NO17

Molecular Weight

763.7 g/mol

IUPAC Name

[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23S,24R)-18,19,21,22-tetraacetyloxy-24,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate

InChI

InChI=1S/C36H45NO17/c1-15-16(2)31(44)53-28-26(50-19(5)40)30(52-21(7)42)35(14-47-17(3)38)29(51-20(6)41)25(49-18(4)39)23-27(43)36(35,34(28,9)46)54-33(23,8)13-48-32(45)22-11-10-12-37-24(15)22/h10-12,15-16,23,25-30,43,46H,13-14H2,1-9H3/t15-,16-,23+,25+,26-,27+,28-,29+,30-,33-,34?,35+,36-/m0/s1

InChI Key

NKTOESKXBIEREY-RRFKVAGVSA-N

Isomeric SMILES

C[C@H]1[C@@H](C(=O)O[C@H]2[C@@H]([C@@H]([C@]3([C@@H]([C@@H]([C@@H]4[C@H]([C@@]3(C2(C)O)O[C@]4(COC(=O)C5=C1N=CC=C5)C)O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

Canonical SMILES

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

Origin of Product

United States

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